D-Fructose, 6-azido-6-deoxy-
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Overview
Description
D-Fructose, 6-azido-6-deoxy- is a modified sugar molecule where the hydroxyl group at the sixth position of D-fructose is replaced by an azido group.
Mechanism of Action
Target of Action
The primary target of D-Fructose, 6-azido-6-deoxy- is the enzyme O-GlcNAc transferase . This enzyme plays a crucial role in the modification of intracellular proteins by attaching N-acetyl-glucosamine and glucose .
Mode of Action
D-Fructose, 6-azido-6-deoxy- interacts with its target, the enzyme O-GlcNAc transferase, by serving as a substrate . The compound is incorporated into mammalian cells, resulting in the robust labeling of a variety of proteins . This pattern of labeling is consistent with O-GlcNAc modifications, suggesting that the enzyme O-GlcNAc transferase is quite promiscuous for its donor sugar substrates .
Biochemical Pathways
The biochemical pathway affected by D-Fructose, 6-azido-6-deoxy- involves the modification of intracellular proteins. The compound is used by the enzyme O-GlcNAc transferase to modify proteins with both N-acetyl-glucosamine and glucose . This raises the possibility that intracellular O-glucose modification may be a widespread modification under certain conditions or in particular tissues .
Pharmacokinetics
It is known that the compound is incorporated into mammalian cells
Result of Action
The action of D-Fructose, 6-azido-6-deoxy- results in the modification of intracellular proteins. Specifically, the compound enables the enzyme O-GlcNAc transferase to modify proteins with both N-acetyl-glucosamine and glucose
Action Environment
It is known that the compound can be incorporated into mammalian cells , suggesting that it may be influenced by the cellular environment
Biochemical Analysis
Biochemical Properties
D-Fructose, 6-azido-6-deoxy- participates in biochemical reactions primarily as a metabolic chemical reporter (MCR). MCRs are modified sugar analogs that are metabolized by endogenous enzymes to label complex glycan structures . D-Fructose, 6-azido-6-deoxy- interacts with glycosyltransferases, enzymes responsible for transferring sugar moieties to proteins and lipids. This interaction allows the compound to be incorporated into glycoproteins, facilitating the study of glycosylation events and their biological functions .
Cellular Effects
D-Fructose, 6-azido-6-deoxy- influences various cellular processes by being incorporated into glycoproteins. This incorporation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of D-Fructose, 6-azido-6-deoxy- in glycoproteins can alter their recognition by immune cells, impacting immune responses. Additionally, changes in glycosylation patterns can influence protein stability and trafficking, thereby affecting overall cell function .
Molecular Mechanism
At the molecular level, D-Fructose, 6-azido-6-deoxy- exerts its effects through bioorthogonal labeling. This process involves the incorporation of the compound into glycoproteins via glycosyltransferases. Once incorporated, D-Fructose, 6-azido-6-deoxy- can be detected using bioorthogonal chemistry techniques, such as click chemistry, which allows for the visualization and identification of glycoproteins. This labeling provides insights into the molecular mechanisms underlying glycosylation and its role in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Fructose, 6-azido-6-deoxy- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that D-Fructose, 6-azido-6-deoxy- remains stable under specific conditions, allowing for prolonged observation of glycosylation events. Degradation of the compound can lead to a decrease in labeling efficiency and potential alterations in cellular processes .
Dosage Effects in Animal Models
The effects of D-Fructose, 6-azido-6-deoxy- vary with different dosages in animal models. At lower doses, the compound effectively labels glycoproteins without causing significant toxicity. At higher doses, D-Fructose, 6-azido-6-deoxy- may exhibit toxic or adverse effects, such as disruption of normal cellular functions and induction of stress responses. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential side effects .
Metabolic Pathways
D-Fructose, 6-azido-6-deoxy- is involved in metabolic pathways related to glycosylation. The compound is metabolized by glycosyltransferases, which incorporate it into glycoproteins. This incorporation can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, D-Fructose, 6-azido-6-deoxy- can interact with other enzymes and cofactors involved in carbohydrate metabolism, further impacting metabolic pathways .
Transport and Distribution
Within cells and tissues, D-Fructose, 6-azido-6-deoxy- is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can be incorporated into glycoproteins. The distribution of D-Fructose, 6-azido-6-deoxy- within cells is crucial for its effective labeling and study of glycosylation events .
Subcellular Localization
D-Fructose, 6-azido-6-deoxy- exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the accurate labeling of glycoproteins and the study of glycosylation in different cellular contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose, 6-azido-6-deoxy- typically involves the substitution of the hydroxyl group at the sixth position of D-fructose with an azido group. This can be achieved through a series of chemical reactions, including protection of the hydroxyl groups, azidation, and deprotection steps. The reaction conditions often involve the use of azidating agents such as sodium azide in the presence of a suitable solvent and catalyst .
Industrial Production Methods: While specific industrial production methods for D-Fructose, 6-azido-6-deoxy- are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process .
Types of Reactions:
Substitution Reactions: The azido group in D-Fructose, 6-azido-6-deoxy- can undergo substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Click Chemistry: The azido group is highly reactive in click chemistry reactions, particularly in the presence of alkynes, forming stable triazole rings.
Common Reagents and Conditions:
Sodium Azide: Used for the azidation step.
Hydrogen and Catalyst: Used for the reduction of the azido group.
Copper Catalysts: Commonly used in click chemistry reactions.
Major Products:
Amino Sugars: Formed by the reduction of the azido group.
Triazole Derivatives: Formed through click chemistry reactions.
Scientific Research Applications
D-Fructose, 6-azido-6-deoxy- has several applications in scientific research:
Chemical Biology: Used as a metabolic chemical reporter to study glycosylation processes in cells.
Drug Delivery:
Protein Labeling: Utilized in bioorthogonal chemistry for labeling proteins and studying protein interactions.
Glycoconjugate Detection: Helps in detecting and imaging glycoconjugates in living cells.
Comparison with Similar Compounds
6-Azido-6-deoxy-glucose: Similar in structure but based on glucose rather than fructose.
6-Azido-6-deoxy-galactose: Another similar compound, differing in the sugar backbone.
6-Azido-6-deoxy-mannose: Similar azido modification on a mannose backbone.
Uniqueness: D-Fructose, 6-azido-6-deoxy- is unique due to its fructose backbone, which may confer different biochemical properties and reactivity compared to its glucose, galactose, and mannose counterparts. This uniqueness can be leveraged in specific applications where the fructose structure is advantageous .
Properties
IUPAC Name |
(3S,4R,5R)-6-azido-1,3,4,5-tetrahydroxyhexan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h3,5-6,10-11,13-14H,1-2H2/t3-,5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCFCMVDOWDQHL-UYFOZJQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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